molecular formula C16H14N4O3S B2627286 N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide CAS No. 2034366-45-3

N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide

Cat. No.: B2627286
CAS No.: 2034366-45-3
M. Wt: 342.37
InChI Key: NPFMSHZFUDSHLP-UHFFFAOYSA-N
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Description

N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of thiophene, triazole, and benzodioxine moieties within its structure suggests a wide range of biological and chemical activities.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide typically involves multi-step organic reactionsThe final step often involves the formation of the benzodioxine ring system and the attachment of the carboxamide group under specific conditions such as the use of catalysts and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process. The scalability of the synthesis is crucial for its application in large-scale production, particularly for pharmaceutical purposes .

Chemical Reactions Analysis

Types of Reactions

N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrotriazoles, and various substituted thiophenes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like thiophene-2-carboxamide and thiophene-3-carboxamide share the thiophene ring but differ in their functional groups.

    Triazole Derivatives: Compounds such as 1,2,3-triazole-4-carboxamide have similar triazole rings but lack the thiophene and benzodioxine moieties.

    Benzodioxine Derivatives: Compounds like 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide share the benzodioxine ring but differ in their other substituents.

Uniqueness

N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide is unique due to its combination of three distinct heterocyclic structures, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[(1-thiophen-3-yltriazol-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3S/c21-16(13-2-1-3-14-15(13)23-6-5-22-14)17-8-11-9-20(19-18-11)12-4-7-24-10-12/h1-4,7,9-10H,5-6,8H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPFMSHZFUDSHLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC=C2O1)C(=O)NCC3=CN(N=N3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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